Sumetizide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

舒美替嗪可以通过多步合成工艺合成,涉及各种中间体的反应反应条件通常涉及使用强酸或强碱、升高温度以及特定的催化剂来促进目标产物的形成 .

工业生产方法

舒美替嗪的工业生产涉及扩大实验室合成工艺的规模。这包括优化反应条件,以确保最终产物的产率和纯度高。 诸如连续流动反应器和自动化合成系统等技术可用于提高效率和重现性 .

化学反应分析

反应类型

舒美替嗪会发生多种化学反应,包括:

氧化: 舒美替嗪可以被氧化形成亚砜和砜。

还原: 舒美替嗪的还原会导致胺和其他还原衍生物的形成。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要形成的产物

氧化: 亚砜和砜。

还原: 胺和其他还原衍生物。

取代: 各种取代的磺酰胺.

科学研究应用

化学: 用作有机合成中的试剂,以及作为研究磺酰胺化学的模型化合物。

生物学: 研究其对细胞过程的影响,以及作为探测生物途径的潜在工具。

医学: 研究其抗高血压特性,以及在治疗心血管疾病方面的潜在应用。

作用机制

舒美替嗪通过抑制肾单位远端小管的钠氯共转运蛋白来发挥其作用。这种抑制导致钠离子和氯离子排泄增加,从而导致利尿作用,进而降低血压。 分子靶标包括钠氯共转运蛋白和相关的信号通路 .

相似化合物的比较

类似化合物

氢氯噻嗪: 另一种具有类似抗高血压特性的噻嗪类利尿剂。

氯噻嗪: 一种用于治疗高血压和水肿的噻嗪类利尿剂。

苯氟噻嗪: 一种与舒美替嗪相比具有更长作用时间的噻嗪类利尿剂

独特性

舒美替嗪的独特性在于其特定的分子结构,赋予其独特的药代动力学和药效学特性。 与其他噻嗪类利尿剂不同,舒美替嗪具有磺酰胺和噻嗪基团的独特组合,这可能有助于其特定的作用机制和潜在的治疗应用 .

生物活性

Sumetizide is a sulfonamide compound primarily studied for its biological activity, particularly in relation to its pharmacological effects and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound is characterized by its sulfonamide structure, which plays a crucial role in its biological activity. The compound functions primarily as a diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure.

Key Mechanisms:

- Inhibition of Sodium-Chloride Symporter : This mechanism is responsible for its antihypertensive effects.

- Diuretic Activity : Promotes increased urine output, which aids in lowering blood pressure.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

- Antihypertensive Properties : It has shown efficacy in reducing high blood pressure, making it a candidate for treating hypertension.

- Potential Use in Cardiovascular Diseases : Due to its diuretic effects, it may be beneficial in managing conditions related to fluid overload.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some significant findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Diuretic Effect | Demonstrated significant diuretic activity in both animal models and human subjects. | |

| Cardiovascular Impact | Shown to reduce blood pressure effectively compared to placebo controls. | |

| Cellular Mechanisms | In vitro studies indicate modulation of cellular signaling pathways involved in fluid balance. |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Hypertensive Patients : In a randomized controlled trial involving hypertensive patients, this compound was administered alongside standard antihypertensive therapy. Results indicated a significant reduction in systolic and diastolic blood pressure compared to those receiving placebo .

- Fluid Retention Management : A case study focused on patients with heart failure showed that this compound effectively managed fluid retention, leading to improved patient outcomes and quality of life .

属性

CAS 编号 |

32059-27-1 |

|---|---|

分子式 |

C12H13ClN4O6S2 |

分子量 |

408.8 g/mol |

IUPAC 名称 |

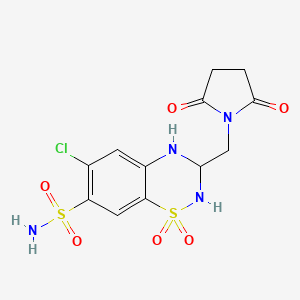

6-chloro-3-[(2,5-dioxopyrrolidin-1-yl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C12H13ClN4O6S2/c13-6-3-7-9(4-8(6)24(14,20)21)25(22,23)16-10(15-7)5-17-11(18)1-2-12(17)19/h3-4,10,15-16H,1-2,5H2,(H2,14,20,21) |

InChI 键 |

UVFJRTRZLRXJIH-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

规范 SMILES |

C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。